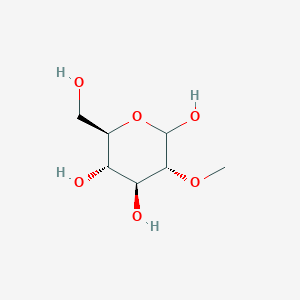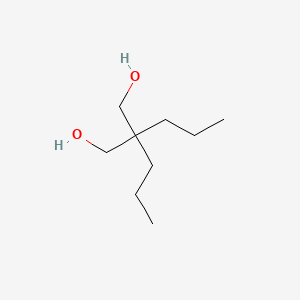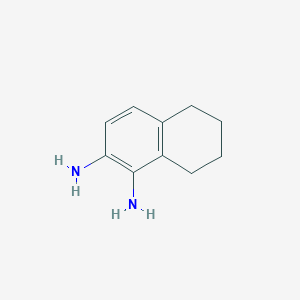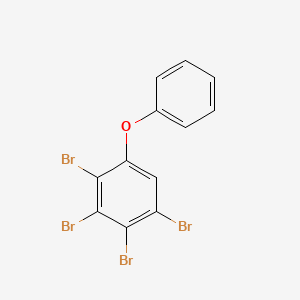
2-O-Metil-D-glucopiranosa
Descripción general
Descripción
2-O-Methyl-D-glucopyranose is a glucose analogue commonly found in plants. It is characterized by the presence of multiple chirality centers, making it an interesting compound for various chemical and biological studies.
Aplicaciones Científicas De Investigación
2-O-Methyl-D-glucopyranose has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
2-O-Methyl-D-glucopyranose (2-OMG) is a glucose analogue that is common in plants and contains multiple chirality centers . It has been reported to interact with glyceraldehyde 3-phosphate dehydrogenase (GAPDH) , an enzyme that catalyzes the conversion of D-glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate in the 6th critical step in glycolysis .
Mode of Action
It has been reported to act as a promoter for copper catalysts in the homocoupling of (hetero)arylboronic acids . This suggests that 2-OMG may interact with its targets to facilitate certain chemical reactions.
Biochemical Pathways
2-OMG is likely to affect the glycolysis pathway due to its interaction with GAPDH . GAPDH exerts metabolic flux control during aerobic glycolysis, which is a crucial process in the activation of various types of immune cells and cancer cell glucose metabolism .
Result of Action
Its interaction with gapdh suggests that it may influence glucose metabolism and energy production in cells .
Análisis Bioquímico
Biochemical Properties
2-O-Methyl-D-glucopyranose plays a significant role in biochemical reactions, particularly in the study of glucose transport and metabolism. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, 2-O-Methyl-D-glucopyranose is a substrate for sodium-dependent glucose transporters (SGLTs), specifically SGLT1 and SGLT2 . These transporters facilitate the uptake of glucose and glucose analogues into cells, which is essential for studying glucose metabolism and transport mechanisms.
Additionally, 2-O-Methyl-D-glucopyranose has been used to investigate the activity of glucose transporters in different tissues. It is also involved in the modulation of enzyme activities, such as those of hexokinase and glucokinase, which are key enzymes in glucose metabolism . The interactions between 2-O-Methyl-D-glucopyranose and these enzymes provide insights into the regulation of glucose metabolism and the potential therapeutic applications of glucose analogues.
Cellular Effects
2-O-Methyl-D-glucopyranose exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-O-Methyl-D-glucopyranose has been shown to affect the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in glucose homeostasis . This modulation of hormone release can impact insulin secretion and glucose uptake in cells.
Furthermore, 2-O-Methyl-D-glucopyranose has been used to study the effects of glucose analogues on cell proliferation and differentiation. It has been observed to influence the expression of genes involved in glucose metabolism and transport, thereby affecting cellular energy production and metabolic flux . These cellular effects highlight the importance of 2-O-Methyl-D-glucopyranose in understanding glucose metabolism and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 2-O-Methyl-D-glucopyranose involves its interactions with various biomolecules, including enzymes and transporters. At the molecular level, 2-O-Methyl-D-glucopyranose binds to sodium-dependent glucose transporters (SGLTs), facilitating its uptake into cells . This binding interaction is crucial for studying the transport and metabolism of glucose analogues.
Additionally, 2-O-Methyl-D-glucopyranose can act as an inhibitor or activator of specific enzymes involved in glucose metabolism. For instance, it has been shown to inhibit the activity of hexokinase, an enzyme that phosphorylates glucose to produce glucose-6-phosphate . This inhibition can affect the overall metabolic flux and energy production in cells. Moreover, 2-O-Methyl-D-glucopyranose can modulate gene expression by influencing transcription factors and signaling pathways involved in glucose metabolism . These molecular mechanisms provide valuable insights into the regulation of glucose metabolism and the potential therapeutic applications of glucose analogues.
Temporal Effects in Laboratory Settings
The effects of 2-O-Methyl-D-glucopyranose can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 2-O-Methyl-D-glucopyranose is relatively stable under physiological conditions, with minimal degradation over time . Its stability can be influenced by factors such as temperature, pH, and the presence of other biomolecules.
Long-term studies have demonstrated that 2-O-Methyl-D-glucopyranose can have sustained effects on cellular function, including changes in gene expression and metabolic flux . These temporal effects are important for understanding the potential therapeutic applications of 2-O-Methyl-D-glucopyranose and its impact on cellular metabolism over extended periods.
Dosage Effects in Animal Models
The effects of 2-O-Methyl-D-glucopyranose can vary with different dosages in animal models. Studies have shown that low to moderate doses of 2-O-Methyl-D-glucopyranose can enhance glucose uptake and improve glucose homeostasis in diabetic animal models . High doses of 2-O-Methyl-D-glucopyranose can lead to adverse effects, such as hypoglycemia and metabolic imbalances .
Threshold effects have also been observed, where the beneficial effects of 2-O-Methyl-D-glucopyranose plateau at certain dosages, and further increases in dosage do not result in additional benefits . These dosage effects are crucial for determining the optimal therapeutic dose of 2-O-Methyl-D-glucopyranose and minimizing potential adverse effects in clinical applications.
Metabolic Pathways
2-O-Methyl-D-glucopyranose is involved in various metabolic pathways, including those related to glucose metabolism and transport. It interacts with enzymes such as hexokinase and glucokinase, which are key regulators of glucose phosphorylation and glycolysis . Additionally, 2-O-Methyl-D-glucopyranose can influence the activity of glucose transporters, such as SGLT1 and SGLT2, which are responsible for the uptake of glucose and glucose analogues into cells .
The involvement of 2-O-Methyl-D-glucopyranose in these metabolic pathways can affect metabolic flux and the levels of metabolites such as glucose-6-phosphate and pyruvate . Understanding these metabolic pathways is essential for elucidating the role of 2-O-Methyl-D-glucopyranose in glucose metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-O-Methyl-D-glucopyranose within cells and tissues are mediated by specific transporters and binding proteins. Sodium-dependent glucose transporters (SGLTs) play a crucial role in the uptake of 2-O-Methyl-D-glucopyranose into cells . Once inside the cells, 2-O-Methyl-D-glucopyranose can be distributed to various cellular compartments, including the cytoplasm and mitochondria .
The distribution of 2-O-Methyl-D-glucopyranose can also be influenced by factors such as the presence of other glucose analogues and the expression levels of glucose transporters . These transport and distribution mechanisms are important for understanding the cellular localization and accumulation of 2-O-Methyl-D-glucopyranose and its impact on cellular metabolism.
Subcellular Localization
The subcellular localization of 2-O-Methyl-D-glucopyranose can affect its activity and function within cells. Studies have shown that 2-O-Methyl-D-glucopyranose is primarily localized in the cytoplasm, where it interacts with enzymes and transporters involved in glucose metabolism . Additionally, 2-O-Methyl-D-glucopyranose can be transported to the mitochondria, where it may influence mitochondrial function and energy production .
The subcellular localization of 2-O-Methyl-D-glucopyranose can be regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of 2-O-Methyl-D-glucopyranose is essential for elucidating its role in cellular metabolism and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-D-glucopyranose typically involves the methylation of D-glucose. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the 2-O position .
Industrial Production Methods: Industrial production of 2-O-Methyl-D-glucopyranose may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as chromatography for purification .
Análisis De Reacciones Químicas
Types of Reactions: 2-O-Methyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions, particularly in the formation of glycosides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acid catalysts such as hydrochloric acid are used in glycoside formation
Major Products:
Oxidation: Aldonic acids.
Reduction: Alditols.
Substitution: Glycosides
Comparación Con Compuestos Similares
- Methyl α-D-glucopyranoside
- Methyl β-D-glucopyranoside
- 2-Deoxy-2-chloro-D-glucose
- 2-O-Methyl-D-glucose
Comparison: 2-O-Methyl-D-glucopyranose is unique due to its specific methylation at the 2-O position, which imparts distinct chemical properties. Unlike 2-O-Methyl-D-glucose, which is a poor substrate for hexokinase, 2-O-Methyl-D-glucopyranose exhibits different reactivity and stability, making it more suitable for certain catalytic applications .
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-methoxyoxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-6-5(10)4(9)3(2-8)13-7(6)11/h3-11H,2H2,1H3/t3-,4-,5+,6-,7?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPNFVHHMOSNAC-WLDMJGECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552826 | |
| Record name | 2-O-Methyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-41-2 | |
| Record name | 2-O-Methyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-O-Methyl-D-glucopyranose in copper-catalyzed reactions?
A1: Research suggests that 2-O-Methyl-D-glucopyranose can act as a natural ligand, enhancing the efficiency of copper-catalyzed homocouplings of (hetero)arylboronic acids. [] This reaction is particularly useful for synthesizing various biaryl compounds, which are important intermediates in organic synthesis. While the exact mechanism of action remains unclear, in situ React IR technology has confirmed the positive impact of 2-O-Methyl-D-glucopyranose on the catalyst system. []
Q2: Are there any applications of 2-O-Methyl-D-glucopyranose in vaccine development?
A2: 2-O-Methyl-D-glucopyranose serves as a building block in synthesizing anthrose derivatives. [] Anthrose, a unique sugar component of the anthrax capsule, represents a potential target for vaccine development. While the specific research on 2-O-Methyl-D-glucopyranose in this context is limited, its use in creating anthrose analogs highlights its potential in vaccine development for infectious diseases like anthrax.
Q3: How does 2-O-Methyl-D-glucopyranose react with hydrogen fluoride?
A3: Studies investigating the reaction of sugar esters with hydrogen fluoride have explored 2-O-Methyl-D-glucopyranose derivatives like tetra-O-benzoyl-2-O-methyl-D-glucopyranose. [] This specific research focuses on understanding the reaction mechanism and product formation under specific conditions. Further details on the reaction products and their properties require referencing the original research article. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene](/img/structure/B1355334.png)







